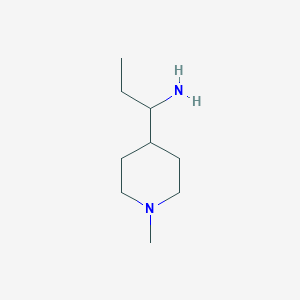

1-(1-Methylpiperidin-4-yl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

1-(1-methylpiperidin-4-yl)propan-1-amine |

InChI |

InChI=1S/C9H20N2/c1-3-9(10)8-4-6-11(2)7-5-8/h8-9H,3-7,10H2,1-2H3 |

InChI Key |

BYMYTUBZOOMSFA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCN(CC1)C)N |

Origin of Product |

United States |

Synthetic Strategies and Advanced Chemical Transformations of 1 1 Methylpiperidin 4 Yl Propan 1 Amine

Established Synthetic Routes to the 1-(1-Methylpiperidin-4-yl)propan-1-amine Core

The construction of the this compound core can be achieved through various established synthetic methodologies. These routes primarily focus on the formation of the piperidine (B6355638) ring and the introduction of the aminopropyl side chain.

Reductive Amination Approaches to Piperidine Amines

Reductive amination is a cornerstone of amine synthesis, providing a versatile method for forming C-N bonds. researchgate.net This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. libretexts.orgpearson.com This approach is widely used for the synthesis of piperidine derivatives. nih.govorganic-chemistry.org

In the context of synthesizing this compound, a plausible reductive amination strategy would involve the reaction of 1-methyl-4-piperidone (B142233) with a suitable three-carbon amine precursor, followed by reduction. A one-pot procedure, where the imine formation and reduction occur concurrently, is often preferred for its efficiency. youtube.commasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. pearson.commasterorganicchemistry.com

The double reductive amination (DRA) of dicarbonyl compounds is another powerful tool for accessing the piperidine skeleton. chim.it This method allows for the construction of the piperidine ring and the introduction of nitrogen in a single step. chim.it

| Reactants | Reaction Type | Key Intermediates | Reducing Agents | Product |

| 1-Methyl-4-piperidone, 3-aminopropanal (B1211446) (or equivalent) | Reductive Amination | Imine/Iminium ion | NaBH3CN, NaBH(OAc)3, H2/Catalyst | This compound |

| Dicarbonyl precursor, Methylamine | Double Reductive Amination | Di-imine/Iminium ions | H2/Catalyst (e.g., Pd/C) | Substituted Piperidine Core |

Alkylation and Organometallic Coupling Reactions (e.g., Grignard, Negishi)

Organometallic reagents, such as Grignard and organozinc compounds, are instrumental in forming carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com These reactions can be employed to construct the carbon skeleton of this compound.

Grignard Reactions: A Grignard reagent, such as propyl magnesium bromide, could theoretically be added to a suitable 4-substituted piperidine electrophile. However, the direct synthesis of primary amines via Grignard reagents often requires specific electrophilic amination reagents to avoid multiple alkylations. organic-chemistry.org A more common strategy involves the addition of a Grignard reagent to an aldehyde or ketone, followed by conversion of the resulting alcohol to an amine. masterorganicchemistry.com

Negishi Coupling: The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful tool for C-C bond formation. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp2 and sp3 carbon centers. wikipedia.orgorgsyn.org A potential Negishi coupling approach to the target molecule could involve the reaction of a 4-halopiperidine derivative with an organozinc reagent containing the propan-1-amine moiety. researchgate.net Recent advancements have led to the development of continuous flow protocols for both the generation of alkylzinc halides and the subsequent Negishi coupling, enhancing the efficiency and reproducibility of this reaction. nih.gov

| Coupling Partners | Catalyst | Reaction Type | Key Features |

| 4-Halopiperidine derivative, Organozinc reagent | Pd(0) or Ni(0) complex | Negishi Coupling | High functional group tolerance, couples sp2-sp3 carbons. wikipedia.orgorgsyn.org |

| 4-Methylene piperidine derivative, Aryl/Alkyl halide | PdCl2dppf | Suzuki Protocol | Tolerates a wide range of substrates. organic-chemistry.org |

Stereoselective Synthesis and Chiral Purity Control (e.g., Asymmetric Hydrogenation)

The synthesis of chiral piperidines is of great importance in drug development. dicp.ac.cnbohrium.com Asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity. nih.govacs.org This method often involves the use of chiral transition metal catalysts, such as those based on rhodium or iridium, to reduce prochiral substrates like imines or enamines. nih.govresearchgate.net

For the stereoselective synthesis of this compound, an asymmetric hydrogenation of a corresponding prochiral imine or enamine precursor could be employed. The choice of chiral ligand is crucial for achieving high enantiomeric excess (e.e.). nih.gov Another approach involves the asymmetric reduction of pyridinium (B92312) salts, which can provide access to a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnbohrium.com This method has been shown to tolerate various functional groups. dicp.ac.cn Gold-catalyzed cyclization followed by chemoselective reduction and a spontaneous Ferrier rearrangement offers a modular and highly diastereoselective route to substituted piperidin-4-ols, which can serve as precursors to chiral piperidine amines. nih.gov

| Method | Catalyst/Reagent | Substrate Type | Key Advantage |

| Asymmetric Hydrogenation | Chiral Ir or Rh complexes | Prochiral imines, enamines | High enantioselectivity. nih.govacs.org |

| Asymmetric Reductive Transamination | Rhodium catalyst with chiral primary amine | Pyridinium salts | Access to highly valuable chiral piperidines. dicp.ac.cnbohrium.com |

| Gold-Catalyzed Cyclization/Ferrier Rearrangement | PPh3AuNTf2, Catecholborane | N-homopropargyl amides | Excellent diastereoselectivity. nih.gov |

Derivatization Chemistry of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites, including the primary amine and the piperidine nitrogen, allowing for a wide range of chemical modifications.

Functional Group Interconversions and Modifications

The primary amino group of this compound is a key handle for functional group interconversions. ub.eduscribd.comvanderbilt.eduimperial.ac.uk Standard transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines. Controlling the degree of alkylation can be challenging. masterorganicchemistry.com

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule. The piperidine nitrogen can also be functionalized, for instance, through quaternization with alkyl halides.

| Functional Group | Reagent | Resulting Functional Group |

| Primary Amine | Acyl Chloride/Anhydride | Amide |

| Primary Amine | Alkyl Halide | Secondary/Tertiary Amine |

| Primary Amine | Sulfonyl Chloride | Sulfonamide |

| Piperidine Nitrogen | Alkyl Halide | Quaternary Ammonium Salt |

Synthesis of Complex Analogues and Hybrid Molecules

The this compound scaffold can be incorporated into more complex molecular architectures and hybrid molecules. For example, the primary amine can be used as a building block in the synthesis of larger, more elaborate structures through multi-component reactions or by coupling to other pharmacophores. nih.govnih.gov

One strategy involves coupling the amine with carboxylic acids using standard peptide coupling reagents (e.g., HBTU, HOBt, DIPEA) to form amide-linked conjugates. This approach has been used to synthesize novel NLRP3 inflammasome inhibitors by linking a piperidinyl-benzimidazolone core to various acidic fragments. nih.gov Another example is the synthesis of factor Xa antagonists, where the piperidine moiety is incorporated into a larger peptide-like structure. google.com Furthermore, the primary amino group can be converted into a piperazine (B1678402) ring, a common motif in pharmaceuticals, through catalytic reductive cyclization of derived dioximes. nih.gov

Investigation of Novel Reaction Mechanisms and Pathways for this compound Transformations

Extensive research has been conducted to identify and elucidate the novel reaction mechanisms and pathways associated with the chemical transformations of this compound. However, a thorough review of available scientific literature and chemical databases did not yield specific studies detailing the mechanistic pathways for this particular compound.

While the reactivity of the constituent functional groups—a secondary amine within the piperidine ring and a primary amine on the propyl chain—is well-understood in organic chemistry, dedicated research on the intricate reaction mechanisms of the complete molecule, this compound, appears to be limited.

General principles of amine chemistry suggest that the primary amine would be the more reactive nucleophile in many transformations. Potential reactions could include, but are not limited to, N-alkylation, acylation, and condensation reactions. The tertiary amine within the piperidine ring is less nucleophilic but can participate in reactions such as quaternization.

Despite the absence of specific mechanistic studies for this compound, related research on similar piperidine-containing structures provides some insight into potential transformation pathways. For instance, studies on other N-substituted piperidines often involve transformations at the nitrogen atom or the piperidine ring itself, including ring-opening reactions under specific conditions.

Further investigation, potentially through dedicated experimental studies or computational modeling, would be necessary to fully characterize the novel reaction mechanisms and pathways of this compound. Such research would be valuable for understanding its chemical behavior and for the potential development of new synthetic methodologies.

Structure Activity Relationship Sar and Rational Design of 1 1 Methylpiperidin 4 Yl Propan 1 Amine Analogues

Principles Governing Molecular Interactions of Piperidine (B6355638) Amine Structures

The molecular interactions of piperidine amine structures like 1-(1-Methylpiperidin-4-yl)propan-1-amine are governed by several key principles that dictate their binding to biological targets. The nitrogen atom within the piperidine ring is typically basic and exists in a protonated, positively charged state at physiological pH. rsc.org This cationic center is a critical pharmacophoric element, often forming strong ionic interactions or salt bridges with anionic residues, such as aspartic or glutamic acid, in a protein's binding pocket. nih.gov

Hydrogen Bonding: The amine groups (both on the piperidine ring and the propanamine side chain) can act as hydrogen bond donors, while the nitrogen atom can act as a hydrogen bond acceptor. ebi.ac.uk These interactions with polar amino acid residues contribute significantly to binding affinity and specificity. nih.gov

Hydrophobic Interactions: The carbon skeleton of the piperidine ring and its substituents can form favorable hydrophobic (lipophilic) interactions with nonpolar pockets within a target protein. encyclopedia.pub The N-methyl group and the propyl chain of the parent compound contribute to these interactions. The strategic placement of hydrophobic groups can enhance binding by displacing water molecules from the binding site. ijnrd.org

The versatility of the piperidine scaffold allows it to serve as a central framework, positioning various functional groups in a precise three-dimensional orientation to optimize these interactions with a biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com For analogues of this compound, QSAR models are invaluable for predicting the activity of novel derivatives, thereby guiding synthetic efforts toward more promising candidates. nih.gov

The development of a robust QSAR model is a systematic process. longdom.org It begins with a dataset of piperidine derivatives with experimentally determined biological activities (e.g., IC50 values). researchgate.net Using specialized software, various molecular descriptors are calculated for each compound. nih.gov A mathematical model, often using techniques like Multiple Linear Regression (MLR), is then generated to correlate these descriptors with the observed activity. researchgate.netnih.gov

The reliability of a QSAR model is paramount and is assessed through rigorous validation procedures:

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to test the model's internal consistency and robustness. researchgate.net For a perfect model, the correlation coefficient (R²) would be 1.0, but a value greater than 0.9 is generally considered acceptable. youtube.com

External Validation: The model's predictive power is tested using an external set of compounds that were not used in the model's development. nih.govnih.gov The model should accurately predict the activity of these new compounds. nih.gov Statistically significant models often exhibit R² values between 0.742 and 0.832 and Q² values from 0.684 to 0.796. nih.gov

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. wiley.com They can be broadly categorized and have been shown to correlate with the biological activity of piperidine derivatives:

Topological Descriptors: These describe the connectivity and branching of atoms in a molecule. They have been successfully used to build predictive models for the activity of piperidine derivatives. nih.gov

Thermodynamic Descriptors: Properties like the heat of formation can explain the relationship between a compound's energy and its inhibitory activity. nih.gov

Electronic Descriptors: These relate to the electronic properties of the molecule, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and electronegativity. researchgate.netnih.gov The distribution of partial charges is crucial, as exposed negative surfaces can increase inhibitory activity. nih.gov

Spatial (3D) Descriptors: These describe the three-dimensional shape of the molecule, such as the molecular shadow or surface area. nih.govnih.gov

The table below illustrates some common descriptor types and their relevance in QSAR studies of piperidine-like compounds.

| Descriptor Category | Example Descriptors | Relevance to Biological Activity |

| Electronic | Partial Negative Surface Area (PNSA), Electronegativity (χ), ELUMO | Influences electrostatic interactions, hydrogen bonding capacity, and reactivity. nih.govresearchgate.netnih.gov |

| Steric/Spatial | Molecular Shadow, Molar Refractivity (MR) | Describes the size and shape of the molecule, affecting how it fits into a binding site. nih.govresearchgate.net |

| Thermodynamic | Heat of Formation | Relates to the energetic stability of the compound and its interaction with a target. nih.gov |

| Topological | Connectivity Indices, Sum of vertex degrees (Sv) | Quantifies molecular size, branching, and complexity, which can impact binding. nih.govopenpharmaceuticalsciencesjournal.com |

These descriptors help to quantitatively understand how features like charge distribution and molecular shape drive the biological activity of these compounds. nih.govopenpharmaceuticalsciencesjournal.com

Computational Approaches to Ligand-Target Interactions: Molecular Docking and Dynamics

To gain a deeper, atom-level understanding of how ligands like this compound analogues interact with their biological targets, computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed. rsc.orgnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. jabonline.in The process involves placing the 3D structure of the ligand into the binding site of a protein and scoring the different poses based on their energetic favorability. researchgate.net For piperidine derivatives, docking studies often reveal that the protonated piperidine nitrogen forms a key salt bridge with acidic residues like glutamate (B1630785) (Glu) or aspartate (Asp) in the receptor. nih.gov The simulation can also highlight hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov An MD simulation can confirm the stability of the binding pose predicted by docking and reveal how the protein and ligand adjust their conformations to achieve an optimal fit. nih.govnih.gov These simulations have been used to identify the crucial amino acid residues that interact with piperidine-based ligands, corroborating experimental findings. nih.govrsc.org For instance, simulations can show the stability of hydrogen bonds and the flexibility of different parts of the molecule within the binding pocket. acs.org

Elucidating the Influence of Stereochemistry and Conformational Preferences on Biological Function

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral drugs. researchgate.netacs.org For analogues of this compound, which contains a chiral center at the first carbon of the propanamine chain, the specific stereoisomer can dramatically affect potency and selectivity. nih.gov Biological systems, being chiral themselves, can differentiate between enantiomers, often leading to one isomer being significantly more active than the other. acs.orgnih.gov

The piperidine ring itself exists predominantly in a low-energy chair conformation. Substituents at the 4-position, like the propanamine group, can adopt either an axial or equatorial orientation. This conformational preference can be influenced by other substitutions on the ring and can impact how the molecule presents its binding groups to a target protein. nih.gov Forcing a substituent into a specific orientation, such as an axial position, can lead to a more defined three-dimensional shape, which may enhance binding affinity by allowing the molecule to access additional subpockets in the receptor. nih.gov Unusual conformational changes, where a molecule adopts different shapes to fit into different binding sites, have also been observed for piperidine-containing compounds. encyclopedia.pub

Design Strategies for Modulating Selectivity and Potency through Structural Refinements

The insights gained from SAR, QSAR, and computational studies are used to rationally design new analogues with improved properties. nih.gov The goal is to refine the molecular structure to enhance potency (stronger binding) and selectivity (binding to the desired target over others).

Key design strategies for piperidine amine analogues include:

Varying the Piperidine Nitrogen Substituent: The N-methyl group can be replaced with other alkyl or aryl groups to probe hydrophobic pockets and modulate basicity.

Modifying the Side Chain: The length and branching of the propanamine side chain can be altered to optimize interactions. The amine group can be modified to change its hydrogen bonding capacity.

Introducing Substituents on the Piperidine Ring: Adding functional groups to the piperidine ring can create new interaction points with the target, improve physicochemical properties, and constrain the molecule into a more active conformation. thieme-connect.com For example, introducing a chiral center on the piperidine ring itself has been shown to effectively increase selectivity. thieme-connect.com

Cyclization Strategies: Connecting different parts of the molecule to create a more rigid, macrocyclic structure can stabilize the active conformation, leading to enhanced selectivity and improved drug-like properties. acs.org

By systematically applying these strategies, medicinal chemists can fine-tune the structure of lead compounds to develop potent and selective drug candidates. nih.gov

Pharmacological Investigations: Molecular Mechanisms of Action and Biological Engagement

Identification and Characterization of Primary Molecular Targets

The 1-methylpiperidine (B42303) moiety is a key structural feature in numerous compounds designed to interact with specific biological targets, including G protein-coupled receptors and enzymes.

Compounds incorporating the 1-methylpiperidine ring have been extensively studied for their affinity to various receptors. For instance, derivatives have been developed as ligands for muscarinic receptors, which are crucial in the central and peripheral nervous systems. nih.govnih.gov Research has shown that stereochemistry plays a significant role in receptor selectivity. For example, the R-isomers of certain 1-methylpiperidin-4-yl derivatives have demonstrated a notable selectivity for M1 over M2 muscarinic receptor subtypes, while the S-isomers tend to bind non-selectively. nih.gov

Furthermore, the 1-methylpiperidine group is a component of ligands targeting the nociceptin (B549756) receptor (NOP), a member of the opioid receptor family. nih.gov Modifications to the piperidine (B6355638) nitrogen substituent have been shown to modulate the activity of these ligands, yielding both potent agonists and antagonists. nih.gov This highlights the importance of the 1-methylpiperidine scaffold in determining the functional outcome of receptor interaction.

In the context of serotonin (B10506) receptors, a novel compound, ACP-103, which contains the N-(1-methylpiperidin-4-yl) moiety, has been identified as a potent 5-HT2A receptor inverse agonist. researchgate.net It competitively antagonizes the binding of [3H]ketanserin to human 5-HT2A receptors with high affinity. researchgate.net

The table below summarizes the receptor binding affinities of selected compounds containing the 1-methylpiperidine moiety.

| Compound/Derivative | Receptor Target | Binding Affinity (pKi) | Functional Activity |

| E-R-IPIP | Muscarinic M1/M4 | High Affinity | Antagonist |

| Z-S-IPIP | Muscarinic (non-selective) | High Affinity | Antagonist |

| ACP-103 | 5-HT2A | 9.3 (membranes), 9.70 (whole cells) | Inverse Agonist |

| Piperidin-4-yl-1,3-dihydroindol-2-ones | Nociceptin (NOP) | Varies with substitution | Agonist/Antagonist |

This table is for illustrative purposes and includes data from various compounds containing the 1-methylpiperidine scaffold.

The 1-methylpiperidine scaffold is also integral to the design of enzyme inhibitors. A notable example is its incorporation into cholinesterase inhibitors. nih.gov Derivatives such as 3,5-dimethoxy benzyl (B1604629) aminobenzamide, which contains a related benzylpiperidin-4-yl structure, have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Kinetic studies revealed a noncompetitive and mixed-type mode of inhibition for AChE and BChE, respectively. nih.gov

Radiolabeled esters of 1-methyl-4-hydroxypiperidine, such as [11C]PMP (1-[11C]methylpiperidin-4-yl propionate), have been developed as substrates for acetylcholinesterase (AChE) to measure its activity in the brain. nih.gov [11C]PMP is specifically hydrolyzed by AChE, and its hydrolysis rate allows for the precise estimation of AChE activity. nih.gov

The table below presents the enzyme inhibition data for a representative compound.

| Compound | Enzyme Target | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| 3,5-dimethoxy benzyl aminobenzamide (8c1) | Acetylcholinesterase (AChE) | 0.61 | 0.14 | Noncompetitive |

| 3,5-dimethoxy benzyl aminobenzamide (8c1) | Butyrylcholinesterase (BChE) | 2.04 | 0.46 | Mixed-type |

This table is based on data for a benzylpiperidin-4-yl-linked benzylamino benzamide (B126) derivative. nih.gov

Modulation of Intracellular Signaling Cascades (e.g., ERK1/2 Phosphorylation)

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates fundamental cellular processes. nih.gov The activation of ERK1/2 involves phosphorylation by MEK1/2, leading to conformational changes that enable their interaction with various substrates. nih.gov

Assessment of Moiety-Specific Pharmacological Attributes (e.g., Blood-Brain Barrier Permeation Enhancement)

The 1-methylpiperidine moiety often contributes to the lipophilicity of a molecule, a key factor in its ability to cross the blood-brain barrier (BBB). nih.gov For instance, radioligands like [11C]MP4A and [11C]PMP, which possess a tertiary amine structure due to the 1-methylpiperidine group, are lipophilic and readily cross the BBB. nih.gov

The parallel artificial membrane permeability assay (PAMPA) is a common in vitro method to predict BBB permeation. Studies on benzylpiperidin-4-yl-linked benzylamino benzamides have demonstrated their ability to cross the BBB, with Pe values indicating good permeability. nih.gov For example, the derivative 8c1 exhibited a Pe value of 14.34 × 10-6 cm/s. nih.gov Furthermore, in silico predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for related compounds suggest a high probability of oral bioavailability and good absorption in the gastrointestinal tract. nih.govmdpi.com

Advanced Computational and Theoretical Chemistry Studies of 1 1 Methylpiperidin 4 Yl Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of a molecule. These methods allow for the precise calculation of electronic properties that govern a molecule's reactivity, stability, and spectroscopic characteristics. For a compound like 1-(1-methylpiperidin-4-yl)propan-1-amine, DFT can be used to determine its optimized molecular geometry, electron distribution, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, DFT calculations can generate electrostatic potential (ESP) maps, which identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Time-Dependent DFT (TD-DFT) extends these principles to study the excited states of the molecule, making it possible to predict its electronic absorption spectra (UV-Vis). researchgate.net This is crucial for understanding how the molecule might interact with light and for characterizing its photophysical properties. While specific DFT studies on this compound are not prevalent in public literature, the application of these methods to similar heterocyclic structures is common. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated via DFT Note: This table is illustrative, showing typical parameters obtained from DFT calculations on heterocyclic amine compounds as described in the literature.

| Calculated Parameter | Typical Value/Representation | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | +1.0 to +2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.0 to 10.0 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | 1.5 to 3.0 Debye | Measures molecular polarity, affecting solubility and binding |

| Electrostatic Potential | Color-mapped surface | Predicts sites for non-covalent interactions and reactivity researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Protein Binding

While quantum mechanics provides a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations offer a dynamic view of its physical movements and interactions over time. nih.gov MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound, which can adopt various shapes due to the rotation of its chemical bonds. nih.gov

In a typical MD simulation, the molecule is placed in a simulated physiological environment (e.g., a water box with ions), and its trajectory is calculated over a period ranging from nanoseconds to microseconds. Analysis of this trajectory reveals the most stable, low-energy conformations the molecule is likely to adopt. In studies of related piperidine (B6355638) derivatives, MD simulations have been used to identify major conformational clusters, providing insight into the shapes the molecule prefers. mdpi.com

When studying drug candidates, MD simulations are essential for understanding how a ligand interacts with its target protein. nih.gov By simulating the ligand-protein complex, researchers can observe the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy, which estimates the affinity of the ligand for the protein. mdpi.com These simulations are crucial for validating docking results and understanding the dynamic nature of the binding event. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex Note: This table represents a standard setup for MD simulations as found in drug discovery literature.

| Parameter | Example Specification | Purpose |

| Simulation Software | GROMACS, AMBER, NAMD nih.gov | Engine to perform the simulation calculations |

| Force Field | CHARMM, AMBER, OPLS | Set of parameters describing the potential energy of the system nih.gov |

| Simulation Time | 100 - 1000 ns | Duration of the simulation to ensure adequate sampling of molecular motions mdpi.com |

| System Setup | Solvated in a cubic water box with counter-ions | Mimics physiological conditions |

| Analysis Metrics | RMSD, RMSF, Cluster Analysis, Hydrogen Bonds | Quantifies stability, flexibility, dominant conformations, and key interactions nih.govmdpi.com |

In Silico Drug Discovery Workflows: Virtual Screening and Library Generation

The piperidine moiety is a common scaffold in medicinal chemistry. In silico drug discovery workflows leverage this fact by using the core structure of a compound like this compound as a template for generating large virtual libraries of related molecules. nih.gov This process involves computationally modifying the parent structure by adding, removing, or substituting various functional groups at different positions.

Once a virtual library is generated, it can be subjected to high-throughput virtual screening (HTVS). In this process, each compound in the library is computationally "docked" into the binding site of a target protein of interest. Docking algorithms predict the preferred binding orientation of the ligand and assign a score based on the estimated binding affinity. This allows researchers to rapidly screen millions of virtual compounds and prioritize a smaller, more manageable number for synthesis and experimental testing. This approach significantly accelerates the discovery of new lead compounds. nih.gov For example, a similar workflow was used in the discovery of piperidin-4-yl-aminopyrimidine derivatives as potent inhibitors of HIV-1 reverse transcriptase. nih.gov

Table 3: Illustrative Workflow for Virtual Library Generation and Screening

| Step | Description | Outcome |

| 1. Scaffold Selection | The this compound core is chosen. | A defined chemical starting point. |

| 2. Combinatorial Library Generation | A set of chemical building blocks (e.g., various amines, acids, alkyl groups) are computationally attached to the scaffold. | A virtual library of thousands to millions of novel, related compounds. |

| 3. Property Filtering | Compounds are filtered based on drug-like properties (e.g., Lipinski's Rule of Five) to remove non-viable candidates. | A refined library with improved pharmacokinetic profiles. |

| 4. High-Throughput Virtual Screening | The refined library is docked against a biological target (e.g., an enzyme or receptor). | A ranked list of compounds based on predicted binding affinity. |

| 5. Hit Selection | The top-scoring 10-100 compounds are selected for further analysis or synthesis. | A manageable set of promising "hits" for experimental validation. |

Prediction of Biological Profiles and Lead Optimization Strategies

Following the identification of initial "hits" from virtual screening, computational methods play a vital role in lead optimization. The goal of this stage is to refine the chemical structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Computational models can predict a wide range of ADME properties, such as aqueous solubility, membrane permeability, metabolic stability, and potential for toxicity. nih.gov These predictions help chemists decide which structural modifications are most likely to yield a successful drug candidate. For instance, if a compound is predicted to have poor solubility, modifications might include adding polar functional groups.

This predictive power is central to developing a Structure-Activity Relationship (SAR). By systematically modifying a lead compound and calculating the resulting changes in binding affinity and ADME properties, researchers can build a model of which structural features are critical for biological activity. This iterative cycle of prediction, synthesis, and testing is a cornerstone of modern drug discovery and has been successfully applied to optimize scaffolds like the 4-aminopiperidine (B84694) for various therapeutic targets. nih.gov

Table 4: Example of a Lead Optimization Strategy Note: This table is a hypothetical example illustrating how computational predictions guide the modification of a lead compound.

| Compound | Modification from Lead | Predicted Binding Affinity (kcal/mol) | Predicted Solubility | Rationale for Change |

| Lead Compound | - | -7.5 | Low | Initial hit from virtual screening. |

| Analog 1 | Add -OH group to propan chain | -7.2 | Moderate | Attempt to improve solubility via a polar group. |

| Analog 2 | Replace propan-amine with butan-amide | -8.5 | Low | Explore alternative linkers to form new hydrogen bonds with the target. |

| Analog 3 | Add -F to piperidine ring | -7.8 | Low | Block a potential site of metabolism. |

| Optimized Lead | Combination of beneficial modifications | -8.9 | Moderate | Integrate positive changes to maximize overall profile. |

Cutting Edge Analytical Methodologies for Research on 1 1 Methylpiperidin 4 Yl Propan 1 Amine and Its Derivatives

High-Resolution Chromatographic Techniques for Separation and Characterization of Complex Mixtures

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the separation and analysis of complex mixtures containing 1-(1-Methylpiperidin-4-yl)propan-1-amine and its derivatives.

HPLC-UV: This technique is widely employed for the quantification and purification of non-volatile and thermally labile compounds. For this compound, which possesses a secondary amine and a tertiary amine within its structure, derivatization may be necessary to enhance its UV absorbance for sensitive detection, especially at low concentrations. researchgate.net A common approach involves reacting the amine with a UV-active derivatizing agent. researchgate.net The choice of stationary phase, mobile phase composition, and detector wavelength are critical parameters that must be optimized for achieving efficient separation from impurities and related substances. nih.gov

GC-MS: Gas chromatography coupled with mass spectrometry is a highly specific and sensitive technique for the analysis of volatile compounds. Due to the polarity and relatively low volatility of this compound, derivatization is often required to convert it into a more volatile and thermally stable form. This process typically involves acylation, silylation, or other chemical modifications of the amine groups. The subsequent mass spectrometric detection provides detailed structural information based on the fragmentation patterns of the derivatized compound, allowing for its unambiguous identification and quantification in complex matrices. unodc.org

Table 1: Representative Chromatographic Conditions for the Analysis of Piperidine (B6355638) Derivatives

| Parameter | HPLC-UV | GC-MS of Derivatives |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Mobile Phase/Carrier Gas | Gradient elution with acetonitrile (B52724) and water (containing 0.1% TFA) nih.gov | Helium |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min |

| Detector | UV detector at 210-280 nm nih.gov | Mass Spectrometer (Electron Ionization) |

| Derivatization Agent | Benzaldehyde or similar UV-active reagent researchgate.net | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Injection Volume/Mode | 10 µL | 1 µL (Splitless) |

| Oven Temperature Program | Isothermal or gradient | 100°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min |

Advanced Spectroscopic Methods for Elucidating Novel Compound Structures and Isomers

The unambiguous determination of the chemical structure of this compound and the differentiation of its potential isomers rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, the three-dimensional arrangement of the molecule, and its vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for elucidating the precise molecular structure. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework. nih.gov 2D NMR techniques are crucial for establishing the connectivity between different parts of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which allows for the determination of the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, and the resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure and differentiate between isomers.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in the molecule. nih.gov The characteristic stretching and bending vibrations of N-H, C-H, C-N, and other bonds can be identified, further confirming the molecular structure. nih.gov

Table 2: Application of Spectroscopic Methods for Structural Elucidation

| Spectroscopic Technique | Information Provided | Application to this compound |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. nih.gov | Determines the number and environment of different types of protons. |

| ¹³C NMR | Chemical shift of carbon atoms. nih.gov | Identifies the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons. | Establishes the connectivity of the piperidine ring, propyl chain, and methyl group. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass of the molecule. nih.gov | Confirms the elemental formula. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern of the molecule. | Differentiates between structural isomers by analyzing fragmentation pathways. |

| Infrared (IR) and Raman Spectroscopy | Vibrational modes of functional groups. nih.gov | Confirms the presence of amine and alkane functional groups. |

Development of Bioanalytical Assays for Mechanistic Studies in Biological Systems

To investigate the mechanisms of action and potential biological targets of this compound, the development of sensitive and specific bioanalytical assays is essential. These assays are designed to quantify the compound in biological matrices such as plasma, serum, or cell lysates, and to probe its interactions with biological macromolecules. researchgate.netnih.gov

The development of such an assay often begins with a robust sample preparation method to extract the analyte from the complex biological matrix. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. The subsequent analysis is typically performed using a highly sensitive technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers excellent selectivity and low limits of detection.

For mechanistic studies, these assays can be employed to:

Determine the uptake and metabolism of the compound in cellular models.

Investigate the inhibition or modulation of specific enzymes or receptors.

Quantify the binding affinity of the compound to its target proteins.

The validation of these bioanalytical methods according to regulatory guidelines is crucial to ensure their accuracy, precision, and reliability for generating meaningful biological data. nih.gov

Table 3: Framework for a Bioanalytical Assay for this compound

| Assay Component | Description | Purpose |

| Biological Matrix | Plasma, serum, cell culture media, tissue homogenates. | To measure the compound's concentration in a relevant biological environment. |

| Sample Preparation | Protein precipitation followed by solid-phase extraction. | To remove interfering substances and concentrate the analyte. |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | To provide sensitive and selective quantification of the analyte. |

| Internal Standard | A stable isotope-labeled version of the analyte or a structurally similar compound. | To correct for variability in sample processing and instrument response. |

| Calibration Curve | A series of standards of known concentrations prepared in the same biological matrix. | To enable accurate quantification of the analyte in unknown samples. |

| Application | Pharmacokinetic studies, drug metabolism studies, target engagement assays. | To understand the compound's behavior and effects in a biological system. |

Future Directions and Emerging Paradigms in 1 1 Methylpiperidin 4 Yl Propan 1 Amine Research

Innovations in Green Chemistry for Sustainable Synthesis

The synthesis of piperidine (B6355638) derivatives, including 1-(1-Methylpiperidin-4-yl)propan-1-amine, is undergoing a significant transformation towards more environmentally friendly and efficient methods. Green chemistry principles are at the forefront of this shift, aiming to reduce waste, minimize the use of hazardous substances, and improve atom economy. rsc.org

Recent breakthroughs include the development of novel catalytic systems that operate under milder conditions and reduce reliance on expensive and toxic heavy metals. For instance, a new modular strategy has been developed that simplifies the synthesis of complex piperidines by combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling. news-medical.net This approach significantly reduces the number of synthetic steps, from as many as 7-17 down to 2-5, thereby increasing efficiency and lowering costs. news-medical.net

Furthermore, researchers are exploring solvent-free reaction conditions and the use of reusable catalysts. One such example is the use of 4,4′-trimethylenedipiperidine as a safe and green catalyst for the synthesis of N-methyl imines, which is a solid, thermally stable, and has low toxicity. researchgate.net Another innovative approach involves the use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), for the biocatalytic synthesis of piperidines, offering high yields and the ability to reuse the catalyst for multiple cycles. rsc.org These advancements not only make the synthesis of piperidine-containing compounds more sustainable but also open up new avenues for creating diverse molecular architectures.

A summary of green chemistry approaches in piperidine synthesis is presented below:

| Green Chemistry Approach | Key Features | Example | Reference |

| Modular Synthesis | Combines biocatalysis and radical cross-coupling; reduces steps and reliance on precious metals. | Streamlined synthesis of various high-value piperidines. | news-medical.net |

| Solvent-Free Synthesis | Eliminates the use of hazardous solvents. | Synthesis of thiophene-based Schiff bases containing piperidine rings without any catalyst or solvent. | acgpubs.org |

| Biocatalysis | Utilizes enzymes as catalysts, offering high selectivity and mild reaction conditions. | Immobilized Candida antarctica lipase B (CALB) for synthesizing piperidine derivatives. | rsc.org |

| Reusable Catalysts | Employs catalysts that can be recovered and reused, reducing waste and cost. | Use of 4,4′-trimethylenedipiperidine as a recyclable catalyst. | researchgate.net |

Application of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

In the context of piperidine amine research, AI and ML algorithms can analyze vast datasets of chemical structures and their associated biological activities to identify promising new drug candidates. mdpi.com For example, machine learning models can be trained to predict the analgesic potential of novel 4-amino methyl piperidine derivatives by analyzing their binding affinities to the µ-opioid receptor. tandfonline.com These models can screen large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing, thereby accelerating the discovery process. nih.gov

Furthermore, AI can be used to optimize synthetic routes. By analyzing existing reaction data, machine learning algorithms can predict reaction yields and suggest optimal conditions, such as temperature, solvent, and catalyst, to maximize efficiency. nih.gov This not only saves time and resources but also contributes to the goals of green chemistry by minimizing waste. The integration of AI and ML into the research workflow for compounds like this compound holds the promise of faster, more efficient, and more innovative discoveries.

Uncovering Novel Therapeutic Avenues and Biological Applications for Piperidine Amine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of pharmaceuticals and natural products. researchgate.netmdpi.comnih.gov This is due to its ability to influence the pharmacokinetic and pharmacodynamic properties of molecules, such as membrane permeability and receptor binding. researchgate.net Researchers are continuously exploring new therapeutic applications for piperidine-containing compounds, including those with structures similar to this compound.

The versatility of the piperidine scaffold allows for its incorporation into molecules targeting a diverse range of biological targets. thieme-connect.comthieme-connect.com For instance, piperidine derivatives have been investigated for their potential as:

Anticancer agents: Some piperidine-containing molecules have shown promising activity against various cancer cell lines. researchgate.netencyclopedia.pub

Neuroprotective agents: The piperidine moiety is a key component in compounds being developed for the treatment of neurological disorders. researchgate.net

Antiviral agents: Novel piperidine derivatives have been designed as inhibitors of viral proteases, such as that of HIV. nih.gov

Analgesics: The piperidine structure is fundamental to the activity of many opioid analgesics. tandfonline.com

Monoamine Oxidase (MAO) Inhibitors: Piperine, a natural product containing a piperidine ring, and its derivatives have shown potential as MAO inhibitors for the treatment of neurodegenerative diseases. nih.gov

The ongoing exploration of the chemical space around the piperidine amine scaffold is expected to yield new drug candidates with improved efficacy and safety profiles for a variety of diseases.

Interdisciplinary Research Integrating Chemical Biology and Systems Pharmacology

The complexity of biological systems necessitates a move beyond traditional, single-target approaches to drug discovery. Interdisciplinary research that combines chemical biology and systems pharmacology offers a more holistic understanding of how a compound like this compound interacts with the intricate network of proteins and pathways within a cell or organism.

Chemical biology provides the tools to synthesize and utilize chemical probes to study biological processes in real-time. By designing and synthesizing derivatives of this compound with specific modifications, researchers can investigate its mechanism of action, identify its molecular targets, and elucidate its effects on cellular signaling pathways.

The synergy between chemical biology and systems pharmacology will be crucial for fully understanding the therapeutic potential of piperidine amines and for developing the next generation of targeted and effective medicines.

Q & A

Q. What methodologies assess the environmental impact of this compound degradation byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.